molecular formula C6H16Cl2N2O B13901791 (2R)-2-(methoxymethyl)piperazine;dihydrochloride

(2R)-2-(methoxymethyl)piperazine;dihydrochloride

Cat. No.: B13901791
M. Wt: 203.11 g/mol
InChI Key: VYFBQTQZHKURTD-QYCVXMPOSA-N
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Description

(2R)-2-(methoxymethyl)piperazine;dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a methoxymethyl group attached to the piperazine ring, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(methoxymethyl)piperazine;dihydrochloride typically involves the reaction of piperazine with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(methoxymethyl)piperazine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2R)-2-(methoxymethyl)piperazine;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-(methoxymethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(methoxymethyl)piperazine;dihydrochloride
  • 1-(3-methoxyphenyl)piperazine;dihydrochloride
  • N-methylpiperazine;dihydrochloride

Uniqueness

(2R)-2-(methoxymethyl)piperazine;dihydrochloride is unique due to its specific stereochemistry and the presence of the methoxymethyl group. This configuration can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives.

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

(2R)-2-(methoxymethyl)piperazine;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-9-5-6-4-7-2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

VYFBQTQZHKURTD-QYCVXMPOSA-N

Isomeric SMILES

COC[C@H]1CNCCN1.Cl.Cl

Canonical SMILES

COCC1CNCCN1.Cl.Cl

Origin of Product

United States

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